molecular formula C24H16N2OS2 B12158538 1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Cat. No.: B12158538
M. Wt: 412.5 g/mol
InChI Key: ORYZPEDRBGSHTP-UHFFFAOYSA-N
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Description

    1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone: , is a synthetic organic compound.

  • Its chemical structure consists of a naphthalene ring fused to a thienopyrimidine ring, with a sulfanyl (thioether) group attached to the ethanone moiety.
  • This compound exhibits interesting properties due to its aromatic rings and sulfur-containing functional group.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: May have applications in drug discovery due to its structural features.

      Industry: Limited industrial applications, but its derivatives could find use in materials science.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while this compound shows promise, continued research is essential to fully understand its properties and applications

    Biological Activity

    1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[2,3-d]pyrimidine core and subsequent modifications to introduce the naphthalenyl and sulfanyl groups. Techniques such as the Gewald reaction have been employed to construct the thienopyrimidine framework effectively.

    Biological Activity

    The biological activities of this compound have been explored in various studies, focusing primarily on its antiproliferative and anti-inflammatory properties.

    Antiproliferative Activity

    Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound have shown promising results against nasopharyngeal carcinoma (NPC-TW01) with IC50 values in the low micromolar range. Specifically, studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

    Compound Cell Line IC50 (μM) Mechanism of Action
    1NPC-TW010.6Induces S-phase accumulation
    2H661 (Lung)1.5Alters cell division
    3Hep3B (Liver)1.0Apoptosis induction

    Anti-inflammatory Activity

    In addition to its anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory effects. For example, certain derivatives have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

    Compound Target IC50 (μM) Comparison
    ACOX-20.04Equivalent to celecoxib
    BCOX-10.10Less effective than celecoxib

    Structure-Activity Relationships (SAR)

    The SAR studies indicate that modifications on the thieno[2,3-d]pyrimidine ring significantly influence biological activity. For instance:

    • Substituents at the 6-position of the thienopyrimidine ring enhance antiproliferative activity.
    • The introduction of electron-withdrawing groups on the aromatic rings increases potency against cancer cell lines.

    Case Studies

    Several case studies highlight the effectiveness of compounds related to this compound:

    • Case Study: NPC-TW01 Cell Line
      • A study evaluated various derivatives against NPC-TW01 and found that specific substitutions led to enhanced antiproliferative effects.
      • The mechanism involved alterations in cell cycle dynamics leading to increased apoptosis.
    • Case Study: In Vivo Models
      • Animal models treated with thieno[2,3-d]pyrimidine derivatives exhibited reduced tumor growth rates compared to controls.
      • Histological analyses confirmed decreased proliferation markers in treated tissues.

    Properties

    Molecular Formula

    C24H16N2OS2

    Molecular Weight

    412.5 g/mol

    IUPAC Name

    1-naphthalen-2-yl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

    InChI

    InChI=1S/C24H16N2OS2/c27-21(19-11-10-16-6-4-5-9-18(16)12-19)14-28-23-20-13-22(17-7-2-1-3-8-17)29-24(20)26-15-25-23/h1-13,15H,14H2

    InChI Key

    ORYZPEDRBGSHTP-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)C4=CC5=CC=CC=C5C=C4

    Origin of Product

    United States

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